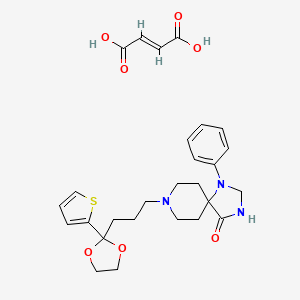
1,3-Propanediamine, N,N-dibutyl-N'-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is a complex organic compound with a molecular formula of C26H45N5. This compound is notable for its unique structure, which includes both indazole and diethylamino groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- typically involves multiple steps. The initial step often includes the preparation of the indazole core, followed by the introduction of the diethylamino group through a series of substitution reactions. The final step involves the attachment of the propanediamine moiety under controlled conditions, often requiring catalysts and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and real-time monitoring of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutyl-1,3-propanediamine: A simpler analog without the indazole and diethylamino groups.
3-(Dibutylamino)propylamine: Another related compound with similar structural features but lacking the indazole moiety.
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is unique due to its combination of indazole and diethylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88836-99-1 |
|---|---|
Formule moléculaire |
C25H45N5 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
N',N'-dibutyl-N-[1-[3-(diethylamino)propyl]indazol-3-yl]propane-1,3-diamine |
InChI |
InChI=1S/C25H45N5/c1-5-9-18-29(19-10-6-2)20-13-17-26-25-23-15-11-12-16-24(23)30(27-25)22-14-21-28(7-3)8-4/h11-12,15-16H,5-10,13-14,17-22H2,1-4H3,(H,26,27) |
Clé InChI |
OEXSXYMXUIGKDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCNC1=NN(C2=CC=CC=C21)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


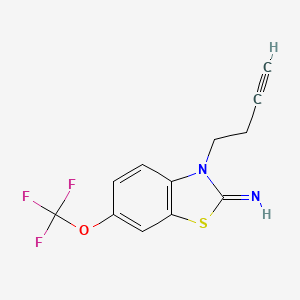


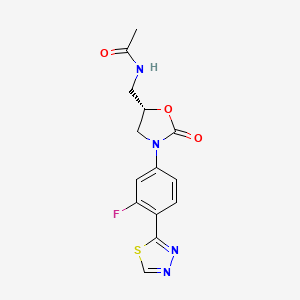
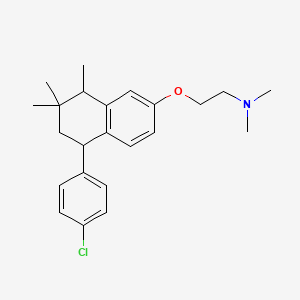

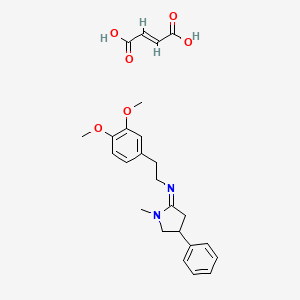
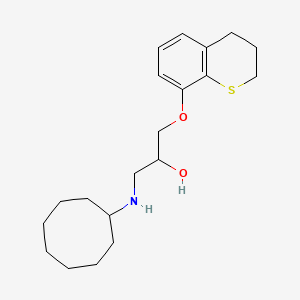
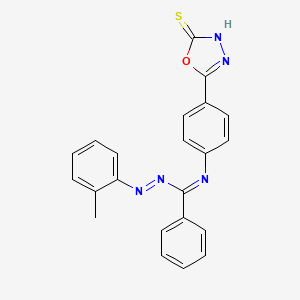
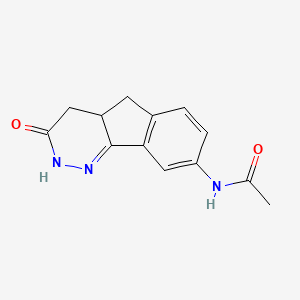
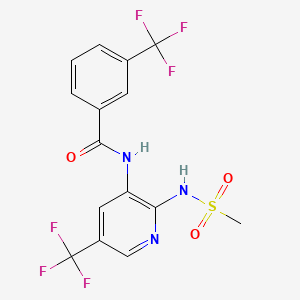
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

